molecular formula C10H24N2O2 B12063720 Ethambutol-d8 CAS No. 1129526-23-3

Ethambutol-d8

Cat. No.: B12063720
CAS No.: 1129526-23-3
M. Wt: 212.36 g/mol
InChI Key: AEUTYOVWOVBAKS-MKWMBDJFSA-N
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Description

Ethambutol-d8 is a deuterated form of ethambutol, an antimycobacterial agent primarily used in the treatment of tuberculosis. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of ethambutol due to the presence of deuterium atoms, which can be detected using various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethambutol-d8 involves the incorporation of deuterium atoms into the ethambutol molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, starting with racemic 2-aminobutane-1-ol, the amino group can be protected by reacting with carboxybenzyl chloride in the presence of sodium hydroxide to obtain the N-carbobenzoxy derivative. This derivative is then stereoselectively acylated by the hydroxy group with ethyl acetate, catalyzed by lipase PPL, followed by chromatography on silica gel .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, stereoselective reactions, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethambutol-d8 undergoes various chemical reactions, including:

    Oxidation: Ethambutol can be oxidized to form its corresponding aldehyde and carboxylic acid derivatives.

    Reduction: Reduction reactions can convert ethambutol to its corresponding alcohol derivatives.

    Substitution: Ethambutol can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of ethambutol, such as aldehydes, carboxylic acids, and substituted ethambutol compounds.

Scientific Research Applications

Ethambutol-d8 has several scientific research applications:

    Chemistry: Used as a tracer in studies involving the synthesis and degradation of ethambutol.

    Biology: Helps in understanding the metabolic pathways and biological interactions of ethambutol.

    Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of ethambutol.

    Industry: Employed in the development of new formulations and delivery systems for ethambutol.

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: Another first-line anti-tuberculosis drug that inhibits the synthesis of mycolic acids in the mycobacterial cell wall.

    Rifampin: An antibiotic that inhibits bacterial RNA synthesis by binding to the DNA-dependent RNA polymerase.

    Pyrazinamide: A prodrug that is converted to its active form, pyrazinoic acid, which disrupts mycobacterial cell membrane metabolism and transport functions.

Uniqueness of Ethambutol-d8

This compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in research for studying the pharmacokinetics and metabolism of ethambutol. The deuterium atoms provide a distinct advantage in analytical studies, allowing for precise tracking and analysis using techniques such as mass spectrometry.

Properties

CAS No.

1129526-23-3

Molecular Formula

C10H24N2O2

Molecular Weight

212.36 g/mol

IUPAC Name

(2S)-1,1-dideuterio-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1,1-dideuterio-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol

InChI

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2,7D2,8D2

InChI Key

AEUTYOVWOVBAKS-MKWMBDJFSA-N

Isomeric SMILES

[2H]C([2H])([C@H](CC)NC([2H])([2H])C([2H])([2H])N[C@@H](CC)C([2H])([2H])O)O

Canonical SMILES

CCC(CO)NCCNC(CC)CO

Origin of Product

United States

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